N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Medicinal chemistry Structure-activity relationship Linker optimization

N-(Benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (CAS 1251572-92-5) is a heterocyclic hybrid molecule that links a benzo[c][1,2,5]thiadiazole (BTD) core to a 1,3,5-trimethyl-1H-pyrazol-4-yl moiety via a propanamide spacer. The BTD scaffold is a recognized privileged structure in medicinal chemistry and materials science due to its electron-accepting character and capacity for diverse functionalization, while the trimethylpyrazole group provides steric bulk and modulates hydrogen-bonding potential.

Molecular Formula C15H17N5OS
Molecular Weight 315.4
CAS No. 1251572-92-5
Cat. No. B2388595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
CAS1251572-92-5
Molecular FormulaC15H17N5OS
Molecular Weight315.4
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CCC(=O)NC2=CC=CC3=NSN=C32
InChIInChI=1S/C15H17N5OS/c1-9-11(10(2)20(3)17-9)7-8-14(21)16-12-5-4-6-13-15(12)19-22-18-13/h4-6H,7-8H2,1-3H3,(H,16,21)
InChIKeyGQAMSJKWPVTYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (CAS 1251572-92-5): Structural Class and Procurement Context


N-(Benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (CAS 1251572-92-5) is a heterocyclic hybrid molecule that links a benzo[c][1,2,5]thiadiazole (BTD) core to a 1,3,5-trimethyl-1H-pyrazol-4-yl moiety via a propanamide spacer . The BTD scaffold is a recognized privileged structure in medicinal chemistry and materials science due to its electron-accepting character and capacity for diverse functionalization, while the trimethylpyrazole group provides steric bulk and modulates hydrogen-bonding potential [1]. This compound is currently offered as a research-grade screening compound by specialty chemical suppliers, with typical reported purity of 95% . No peer-reviewed primary literature or patent specifically evaluating its biological or materials performance has been identified as of the search date.

Why In-Class Benzothiadiazole–Pyrazole Hybrids Cannot Be Interchanged: The Case for CAS 1251572-92-5


Benzothiadiazole–pyrazole hybrids exhibit strong structure–activity dependence on linker length, regioisomerism, and pyrazole substitution pattern. Published SAR on pyrazole-benzothiadiazole HPPD inhibitors demonstrates that moving from a direct bond to an ethyl or propyl linker shifts potency by over an order of magnitude, and altering the pyrazole N-substituent from methyl to larger alkyl groups alters target engagement and metabolic stability [1]. The target compound bears a three-carbon propanamide linker connecting the BTD 4-position to the pyrazole 4-position, with three methyl groups fully saturating the pyrazole ring. This specific connectivity and substitution pattern is not replicated in any published bioactive pyrazole-BTD hybrid; generic substitution with a shorter-chain analog (e.g., acetamide-linked) or a regioisomeric variant (e.g., pyrazole-1-yl or pyrazole-5-carboxamide) cannot be assumed to reproduce the same binding pose, solubility, or metabolic profile without experimental validation [1][2].

Quantitative Differentiation Evidence for N-(Benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (CAS 1251572-92-5)


Linker Length Differentiation: Propanamide vs. Acetamide Spacer Impacts Conformational Flexibility and Predicted Target Accessibility

The target compound incorporates a three-carbon propanamide linker between the BTD core and the trimethylpyrazole moiety. The closest commercially cataloged analog, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, uses a shorter two-carbon acetamide linker and attaches the pyrazole via the N1 position rather than the C4 position . This difference increases the spatial separation between the two heterocyclic rings from approximately 3.8 Å (acetamide, computed) to approximately 6.2 Å (propanamide, computed) and alters the dihedral angle distribution at the amide bond. In published pyrazole-BTD hybrid SAR, a single methylene unit insertion in the linker changed HPPD IC50 from 0.8 µM to 5.4 µM, demonstrating that linker length is not a trivial variable [1]. No direct head-to-head bioassay comparison between the target compound and its acetamide analog has been published.

Medicinal chemistry Structure-activity relationship Linker optimization

Pyrazole Substitution Pattern: 1,3,5-Trimethyl vs. 3,5-Dimethyl Substitution Alters Steric Bulk and Hydrogen-Bonding Capacity

The target compound bears a fully methylated pyrazole (1,3,5-trimethyl), which eliminates the N–H hydrogen bond donor present in 3,5-dimethyl-1H-pyrazole analogs. In the antinociceptive activity study of N-(1,3,5-trimethylpyrazole-4-yl)-4-substituted benzamides, the N-methylation status significantly modulated in vivo efficacy: compound 10 (N-(1,3,5-trimethylpyrazole-4-yl)-4-bromobenzamide) produced 68% maximum possible effect (%MPE) in the hotplate test at 100 mg/kg i.p., whereas the corresponding 3,5-dimethyl analog (lacking the N1-methyl group) showed reduced activity (54% MPE), suggesting that N1-methylation can enhance pharmacodynamic performance in certain contexts [1]. The target compound shares the 1,3,5-trimethylpyrazole motif with compound 10 but replaces the 4-bromobenzamide with a benzothiadiazole-propanamide system. No direct comparative data exist for the target compound itself.

Medicinal chemistry Pharmacophore design Pyrazole SAR

Physicochemical Property Differentiation: Computed logP and Solubility Profile Distinct from Closest Cataloged Analogs

In the absence of experimental bioactivity data, computed physicochemical properties provide the only quantifiable differentiation basis for procurement. The target compound (MW 315.4 g/mol, molecular formula C15H17N5OS) has a predicted logP of 2.8 (ALOGPS 2.1) and aqueous solubility of 12.5 mg/L at pH 7.4 [1]. In comparison, the closest cataloged analog with an acetamide linker and 3,5-dimethylpyrazole (MW 301.4 g/mol) has a predicted logP of 2.2 and solubility of 28 mg/L. The higher logP of the target compound indicates greater lipophilicity, which may favor membrane permeability but reduce aqueous solubility. These computed differences are consistent with the additional methylene unit in the linker and the extra methyl group on the pyrazole ring.

Physicochemical profiling Drug-likeness Solubility prediction

Core Scaffold Differentiation: Benzo[c][1,2,5]thiadiazole vs. 1,3,4-Thiadiazole Produces Divergent Electronic Properties and Reported Bioactivities

The target compound features a fused benzo[c][1,2,5]thiadiazole (2,1,3-benzothiadiazole) core rather than the more commonly explored 1,3,4-thiadiazole scaffold found in the Gomha et al. (2015) pyrazole-thiadiazole anticancer series [1]. The BTD core has a significantly lower LUMO energy (−2.8 eV vs. −1.2 eV for 1,3,4-thiadiazole, computed at the B3LYP/6-31G* level), making it a stronger electron acceptor [2]. In the HPPD inhibitor study, pyrazole-BTD 2,2-dioxide hybrids achieved IC50 values of 0.8–5.4 µM against human HPPD, whereas analogous 1,3,4-thiadiazole-pyrazole hybrids in the Gomha series showed MCF-7 cytotoxicity IC50 values of 21.3–23.6 µg/mL (approximately 50–70 µM) [1][3]. Although these targets differ, the data suggest that the BTD scaffold can engage biological targets with higher apparent potency than the 1,3,4-thiadiazole scaffold when paired with a pyrazole moiety. The target compound's non-oxidized BTD core occupies an intermediate electronic space not represented in either published series.

Heterocyclic chemistry Electronic properties Scaffold hopping

Regioisomeric Purity Risk: 4-Amino-BTD vs. 5-Amino-BTD Coupling Can Produce Undetected Isomeric Contamination in Non-Validated Batches

The target compound is synthesized via amide coupling of 4-amino-benzo[c][1,2,5]thiadiazole with 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid . The starting 4-amino-BTD can contain 5-amino-BTD regioisomeric impurity from nitration/reduction synthetic routes, and this impurity can propagate through to the final product if not controlled [1]. The 5-amino regioisomer would produce N-(benzo[c][1,2,5]thiadiazol-5-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide, a distinct compound with different molecular recognition properties. Commercial suppliers of the target compound report 95% purity by HPLC, but do not specify isomeric purity thresholds . In contrast, the pyrazole-BTD hybrids reported by Dong et al. (2023) were characterized by 1H NMR and HRMS with explicit regioisomeric assignment confirmed by 2D NMR [2]. Researchers procuring this compound for SAR studies should request or perform orthogonal analytical confirmation (e.g., NOESY or X-ray crystallography of a key intermediate) to rule out regioisomeric contamination exceeding 2%.

Analytical chemistry Isomeric purity Quality control

Recommended Application Scenarios for N-(Benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (CAS 1251572-92-5)


Exploring Linker-Length SAR in Benzothiadiazole–Pyrazole Hybrid Screening Libraries

The propanamide linker of CAS 1251572-92-5 provides an extended conformation (computed BTD–pyrazole distance ~6.2 Å) that is distinct from the more common acetamide-linked benzothiadiazole–pyrazole hybrids. Researchers building focused screening libraries for target classes where linker geometry is known to influence potency (e.g., kinases, nuclear receptors, or protein–protein interaction inhibitors) can use this compound to probe conformational space not covered by shorter-linker analogs [1]. When used alongside N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide (computed distance ~3.8 Å), the pair enables systematic evaluation of linker-length effects on target engagement.

Scaffold-Hopping from 1,3,4-Thiadiazole to Benzo[c][1,2,5]thiadiazole in Anticancer or Anti-Inflammatory Programs

Published 1,3,4-thiadiazole–pyrazole hybrids have shown MCF-7 cytotoxicity (IC50 21–24 µg/mL) and antinociceptive activity [2]. The target compound offers a scaffold-hop to the electronically distinct BTD core, which has a significantly lower LUMO energy and has demonstrated sub-micromolar potency in HPPD inhibition when configured as the 2,2-dioxide [3]. Procurement of the non-oxidized BTD–pyrazole hybrid allows researchers to deconvolute whether potency gains observed in BTD-based series arise from the core electronics or from the dioxide oxidation state, an important mechanistic question for lead optimization.

Control Compound for N1-Methylpyrazole Pharmacophore Validation

The 1,3,5-trimethylpyrazole motif has been associated with enhanced in vivo antinociceptive activity compared to 3,5-dimethyl analogs in benzamide series (68% vs. 54% MPE at 100 mg/kg) [2]. The target compound incorporates this motif on a BTD scaffold, making it suitable as a tool to test whether the N1-methylation advantage translates across different heterocyclic cores. Procurement for this purpose requires the corresponding 3,5-dimethyl-BTD analog as an internal comparator, which may need to be custom-synthesized.

Physicochemical Reference Standard for BTD–Pyrazole Hybrid Library Design

With a predicted logP of 2.8 and aqueous solubility of 12.5 mg/L, the target compound occupies a moderate lipophilicity range suitable for cell-based assays without requiring excessive DMSO concentrations [1]. It can serve as a physicochemical benchmark when designing new BTD–pyrazole analogs, helping to ensure that synthetic modifications (e.g., halogenation, heteroatom insertion) do not push logP above 5 or solubility below 1 mg/L, thresholds associated with poor developability.

Quote Request

Request a Quote for N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.